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Amino methacrylate copolymer

Cat. No.: B1213410
CAS No.: 24938-16-7
M. Wt: 399.5 g/mol
InChI Key: NEDGUIRITORSKL-UHFFFAOYSA-N
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Description

Contextualization within Methacrylate (B99206) Polymer Chemistry

Methacrylate polymers are a broad family of synthetic polymers derived from esters of methacrylic acid. Within this family, amino methacrylate copolymers are classified as cationic polymers due to the presence of amino groups. evonik.com These groups can be protonated, leading to a positive charge on the polymer chain, a characteristic that distinguishes them from neutral or anionic polymethacrylates. This cationic nature is fundamental to their behavior, particularly their solubility in acidic environments and their ability to interact with negatively charged molecules and surfaces. evonik.com

A well-known example is the Eudragit E series of polymers, which are soluble in gastric fluid up to a pH of 5. This pH-dependent solubility contrasts sharply with that of neutral polymethacrylates like poly(methyl methacrylate), which exhibit pH-independent properties. The incorporation of amino groups also influences other physical properties, such as the glass transition temperature (Tg). For instance, Eudragit E 100 has a Tg of 48°C, distinguishing it from other members of the Eudragit family like Eudragit L 100-55 (Tg of 110°C) and Eudragit RL 100 (Tg of 70°C).

Structural Diversity and Monomeric Composition

Amino methacrylate copolymers are typically synthesized through the polymerization of a mixture of monomers. The specific composition can be tailored to achieve desired properties. A common composition involves the copolymerization of (2-dimethylaminoethyl) methacrylate, butyl methacrylate, and methyl methacrylate. smolecule.com The ratio of these monomers is carefully controlled to ensure consistent performance. For instance, some commercial grades consist of these three monomers in a 2:1:1 ratio by weight. nih.gov

The general chemical formula for such a copolymer is Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]. The (2-dimethylaminoethyl) methacrylate unit provides the cationic character due to its tertiary amino group, which can be quaternized to enhance the polymer's permeability and interaction with biological membranes. smolecule.com The butyl methacrylate component contributes hydrophobicity, while the methyl methacrylate units provide structural stability to the polymer backbone and contribute to its film-forming properties.

The synthesis process, typically free-radical polymerization in solution, allows for the incorporation of various monomers to fine-tune the copolymer's characteristics. google.com The monomer mixture can consist of:

30–70% by weight of a C1–C4 alkyl ester of acrylic or methacrylic acid (e.g., methyl methacrylate).

70–30% by weight of an alkyl ester with a tertiary amino group (e.g., dimethylaminoethyl methacrylate).

0–10% of other vinyl monomers (e.g., butyl methacrylate).

Fundamental Principles of Amino Functionality in Polymer Systems

The amino groups are the cornerstone of the functionality of these copolymers. Their presence allows for a variety of chemical reactions, such as salt formation with acids, which can render the polymers water-soluble. evonik.com This property is crucial for applications where pH-dependent solubility is desired. In acidic environments, the amino groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to dissolve. evonik.com

This amino functionality also provides increased adhesion to polar surfaces like metals and pigments. evonik.com Furthermore, the tertiary amine groups can be quaternized, resulting in polymers with a permanent cationic charge, often referred to as cationic polyelectrolytes. evonik.com This modification enhances their water solubility and interaction with negatively charged biological molecules, a key aspect in biomedical applications. The ability to tailor the density and type of amino groups allows for precise control over the polymer's surface charge and hydrophilicity. rsc.orgnih.gov

Overview of Research Trajectories and Academic Significance

Research into amino methacrylate copolymers is vibrant and multifaceted, with significant academic and industrial interest. A major focus of current research is on their application in the pharmaceutical industry, particularly for enhancing the solubility of poorly water-soluble drugs. smolecule.comnih.gov By forming amorphous solid dispersions with drugs, these copolymers can significantly increase their dissolution rate and bioavailability. smolecule.comnih.govjst.go.jp

Another significant research area is in the development of advanced drug delivery systems. rsc.org The pH-responsive nature of these polymers is exploited for targeted drug release in specific regions of the gastrointestinal tract. nih.govacs.org Furthermore, their cationic properties make them promising candidates for gene delivery, as they can form complexes with negatively charged nucleic acids and facilitate their entry into cells. mdpi.com

Ongoing research also explores the synthesis of novel amino methacrylate copolymers with tailored architectures, such as block copolymers, to create self-assembling nanostructures for applications in nanomedicine and materials science. rsc.orgnih.gov The synthesis of poly(amino acid methacrylate)-stabilized diblock copolymers, for example, is being investigated for creating nano-objects for targeted drug delivery and imaging. rsc.org The continuous exploration of new monomer combinations and polymerization techniques promises to further expand the applications and academic significance of this versatile class of polymers. beilstein-journals.orgrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Amino methacrylate copolymer CAS No. 24938-16-7

Properties

IUPAC Name

butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDGUIRITORSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24938-16-7
Record name Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24938-16-7
Record name Amino methacrylate copolymer [NF]
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Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate
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Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate
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Synthetic Methodologies and Polymerization Mechanisms for Amino Methacrylate Copolymers

Monomer Precursors and Their Chemical Derivatization

The foundation of any amino methacrylate (B99206) copolymer lies in the synthesis of its monomeric building blocks. These monomers are typically derivatives of methacrylic acid, functionalized to contain primary, secondary, or tertiary amino groups.

Synthesis of Amino-Functionalized Methacrylate Monomers

The synthesis of amino-functionalized methacrylate monomers can be achieved through several chemical routes. A common and efficient method is transesterification. For instance, N,N-dimethylaminoethyl methacrylate (DMAEMA) is synthesized by the transesterification of methyl methacrylate (MMA) with N,N-dimethylaminoethanol (DMAE). researchgate.netgoogle.com This reaction is often catalyzed by compounds like tetraphenyl titanate or di-n-butyltin oxide to achieve high yields. researchgate.netgoogle.com Similarly, tert-butylaminoethyl methacrylate (TBAEMA) is produced by the transesterification of MMA with 2-(tert-butylamino)ethanol. google.com

Another approach involves the reaction of methacrylic acid or its derivatives with amino-containing compounds. For example, amino-functionalized monomers can be prepared by reacting 2-isocyanatoethyl (meth)acrylate with alcohols containing protected amino groups. beilstein-journals.org The use of protecting groups, such as the bromo-tert-butyloxycarbonyl (Br-t-BOC) group, is crucial to prevent undesired side reactions of the amino group during polymerization. beilstein-journals.org Additionally, amino acid-based methacrylate monomers can be synthesized through the esterification of 2-hydroxyethyl methacrylate (HEMA) with Boc-protected amino acids, such as Boc-L-alanine and Boc-L-phenylalanine. acs.orgrsc.org

The choice of synthetic route often depends on the desired amino functionality (primary, secondary, or tertiary), the required purity, and the scalability of the process.

Design Principles for Tunable Amino Group Incorporation

The ability to tune the amount and distribution of amino groups within the copolymer is critical for tailoring its final properties. The design principles for achieving this control are multifaceted and involve careful consideration of monomer reactivity, copolymerization parameters, and the choice of polymerization technique.

A key strategy is the copolymerization of amino-functionalized methacrylate monomers with other vinyl monomers, such as methyl methacrylate (MMA) or butyl methacrylate. google.com By adjusting the feed ratio of the comonomers, the density of amino groups in the resulting copolymer can be controlled. ekb.eg For instance, copolymers of styrene (B11656) and DMAEMA have been synthesized with varying molar ratios to modulate the polymer's properties. ekb.eg

The architecture of the polymer also plays a significant role. Advanced polymerization techniques can be used to create block copolymers, where segments rich in amino groups are combined with other polymer blocks. rsc.org This allows for the creation of materials with distinct domains and functionalities. Furthermore, the design of amphiphilic copolymers, which contain both hydrophilic (often the amino-containing part) and hydrophobic segments, is a major area of research. rsc.org The balance between these components is crucial for applications such as self-assembly into micelles or for antimicrobial materials. rsc.org

The reactivity of the monomers and the polymerization conditions, such as solvent and temperature, also influence the incorporation of amino groups. For example, the use of protecting groups that are sensitive to solvent polarity can offer a route to "smart" polymers that release their amino functionality under specific conditions. beilstein-journals.org

Controlled Polymerization Techniques

The method of polymerization significantly impacts the molecular weight, molecular weight distribution (polydispersity), and architecture of the resulting amino methacrylate copolymers. While several advanced techniques exist, free radical polymerization remains a widely used and versatile method.

Free Radical Polymerization Approaches

Free radical polymerization is a chain-growth polymerization process initiated by the decomposition of a radical initiator. This method is compatible with a wide range of monomers, including amino-functionalized methacrylates. cymitquimica.comresearchgate.net

Conventional radical polymerization (CRP) is a robust and straightforward method for synthesizing amino methacrylate copolymers. royalsocietypublishing.org The process typically involves dissolving the monomers, along with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent and heating the mixture to initiate polymerization. ekb.egprepchem.com For example, copolymers of N,N-dimethylaminoethyl methacrylate, methyl methacrylate, and n-butyl methacrylate can be synthesized in toluene (B28343) using AIBN as the initiator. prepchem.com

While CRP is a powerful technique, one of its limitations is the difficulty in controlling the molecular weight and achieving a narrow molecular weight distribution. mdpi.com The polymerization of methyl methacrylate, for example, is often characterized by a strong gel effect, leading to a significant increase in both the reaction rate and the molecular weight of the polymer. kpi.ua

To overcome the limitations of CRP and gain better control over the polymer's molecular weight, chain transfer agents (CTAs) are widely employed. kpi.uaresearchgate.net A chain transfer reaction involves the transfer of a reactive site from a growing polymer chain to a CTA molecule. This terminates the growth of the original polymer chain and initiates a new one, effectively reducing the average molecular weight of the resulting polymer. kpi.ua

Thiols, such as n-dodecyl mercaptan, are commonly used as CTAs in the polymerization of methacrylates. kpi.uanih.gov The effectiveness of a CTA is quantified by its chain transfer constant. Different thiols exhibit different transfer activities; for example, aromatic thiols generally have higher transfer constants than aliphatic thiols due to the resonance stabilization of the resulting sulfenyl radicals. kpi.ua The concentration of the CTA is a critical parameter; increasing the concentration of the CTA leads to a decrease in the molecular weight of the polymer. researchgate.net

The use of CTAs not only allows for the control of molecular weight but can also influence other properties of the resulting polymer, such as its thermal stability and surface morphology. matchemmech.com For instance, in the suspension polymerization of MMA, the choice between normal dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM) as the CTA can lead to different molecular weight distributions and surface roughness of the resulting polymer microspheres. matchemmech.com

Table 1: Examples of Chain Transfer Agents in Methacrylate Polymerization

Chain Transfer Agent Monomer System Observations Reference
n-Dodecyl Mercaptan (DDM) Methyl Methacrylate (MMA) Widely used to control molecular weight. Can result in a bimodal molecular weight distribution in suspension polymerization. kpi.ua, matchemmech.com
tert-Dodecyl Mercaptan (TDM) Methyl Methacrylate (MMA) Produces a monomodal molecular weight distribution and smoother particle surfaces in suspension polymerization compared to DDM. matchemmech.com
Butylmercaptan Methyl Methacrylate (MMA) Reported chain transfer constant of 0.70 at 60°C. kpi.ua
Pentanemercaptan Methyl Methacrylate (MMA) Reported chain transfer constant of 0.80 in the temperature range of 40-100°C. kpi.ua
Benzenethiol Methyl Methacrylate (MMA) Aromatic thiol with a high chain transfer constant of 2.7. kpi.ua
Isopropyl Alcohol (IPA) Methyl Methacrylate (MMA) Used as a CTA to decrease the molecular weight of the resulting polymer. researchgate.net
Conventional Radical Polymerization (CRP)

Reversible-Deactivation Radical Polymerization (RDRP) of Amino Methacrylate Copolymers

Reversible-deactivation radical polymerization (RDRP) techniques are powerful methods for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. rsc.orgresearchgate.net These methods are particularly advantageous for creating complex polymer structures like block copolymers. mdpi.com

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile RDRP method that allows for the synthesis of polymers with complex architectures and controlled molecular weights. mdpi.com This technique is compatible with a wide range of monomers, including styrenes, acrylates, and methacrylates. mdpi.com The process involves the use of a RAFT agent, which mediates the polymerization to create polymers with low polydispersity. mdpi.com

The synthesis of amphiphilic block and statistical copolymers composed of poly((dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(2-(diisopropylamino)ethyl methacrylate) (PDIPAEMA) has been successfully achieved using RAFT polymerization. mdpi.com In these syntheses, 4-cyanopentanoic acid dithiobenzoate (CPD) has been shown to be an effective chain transfer agent (CTA). mdpi.com For instance, a PDMAEMA homopolymer can be synthesized first and then used as a macro-CTA for the subsequent polymerization of the second block. mdpi.com The molar ratio of macro-CTA to the initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is a critical parameter, with ratios around 5:1 being utilized. mdpi.com The polymerization is typically conducted in a solvent like 1,4-dioxane (B91453) at elevated temperatures, for example, 70°C. mdpi.com

RAFT polymerization has also been employed to create reducible poly(2-dimethylaminoethyl methacrylate) (rPDMAEMA). nih.gov This was accomplished by using a difunctional RAFT agent, 3,5-bis(2-dodecylthiocarbonylthio-propionyloxy)benzoic acid (BTBP), and AIBN as the initiator in tetrahydrofuran (B95107) (THF) at 60°C. nih.gov The resulting α,ω-dithioester-terminated PDMAEMA can be converted to a reducible polymer through aminolysis and subsequent oxidation. nih.gov The molecular weight of the polymers can be controlled by adjusting the ratio of monomer to the RAFT agent. nih.gov

Block copolymers of 2-(α-D-mannopyranosyloxy)ethyl methacrylate (ManEMA) and 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized via aqueous RAFT polymerization. rsc.org Similarly, random copolymers of 2-(methacryloyloxy)ethyl cholate (B1235396) (MAECA) with polyethylene (B3416737) glycol methyl ether methacrylate (PEGMA) and DMAEMA have also been prepared using this method. rsc.org

Table 1: Examples of Amino Methacrylate Copolymers Synthesized by RAFT Polymerization


Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used controlled radical polymerization technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. nih.govijpras.com It relies on a reversible reaction between a dormant species (an alkyl halide) and an activator (a transition metal complex in a lower oxidation state), which generates a radical that can propagate. nih.gov This method is tolerant to many functional groups and can be conducted in various solvents, including aqueous systems. nih.gov

The synthesis of amphiphilic block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with monomers like methyl methacrylate (MMA), methyl acrylate (B77674), and styrene has been achieved using ATRP. cmu.eduacs.org In a typical procedure, a well-defined macroinitiator, such as poly(methyl methacrylate)-Br, is used to initiate the polymerization of DMAEMA. cmu.edu The catalyst system often consists of a copper(I) halide, like CuBr, and a ligand, such as 2,2'-bipyridine (B1663995) (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). cmu.edursc.org The polymerization can be carried out in solvents like water/2-propanol mixtures. nih.gov Kinetic studies have shown that the molecular weight of the resulting block copolymers increases linearly with monomer conversion, indicating a controlled process. cmu.eduacs.org

A variant of ATRP, known as Activators Regenerated by Electron Transfer (ARGET) ATRP, allows for polymerization with significantly lower concentrations of the copper catalyst. nih.govresearchgate.net This is achieved by using a reducing agent, such as ascorbic acid or tin(II) compounds, to regenerate the activator species. nih.govresearchgate.net ARGET ATRP has been successfully used for the polymerization of 2-aminoethyl methacrylate hydrochloride (AMA) in isopropanol/water mixtures or pure water at 35°C, using a CuBr₂/tris(2-pyridylmethyl)amine (TPMA) catalyst system. researchgate.netacs.org Interestingly, the tertiary amine group in DMAEMA can act as an internal reducing agent in an ARGET ATRP mechanism, allowing the polymerization to proceed even without an external reducing agent. mdpi.com

Table 2: Conditions for ATRP of Amino Methacrylate Copolymers


Oxyanion-Initiated Polymerization

Oxyanion-initiated polymerization presents a controlled/"living" synthetic route for producing a variety of amine methacrylate homopolymers and block copolymers. researchgate.netcapes.gov.br This method offers advantages such as not requiring the stringent experimental conditions often associated with traditional anionic polymerization. researchgate.net It has been successfully applied to monomers including 2-(dimethylamino)ethyl methacrylate (DMA), 2-(diethylamino)ethyl methacrylate (DEA), 2-(N-morpholino)ethyl methacrylate (MEMA), and t-(butylamino)ethyl methacrylate (BAE). researchgate.netmeetinghand.net

In a typical oxyanion-initiated polymerization, an initiator such as potassium benzyl (B1604629) alcoholate is used. researchgate.net The "living" nature of this polymerization is evidenced by the linear increase of molecular weight with monomer conversion and the successful formation of block copolymers with reasonably narrow polydispersities. researchgate.net This technique has been used to synthesize novel diblock and triblock copolymers. researchgate.net For instance, a DMA–BAE diblock copolymer was synthesized where the DMA residues could be selectively quaternized. researchgate.net Furthermore, this method has been utilized to prepare ABC triblock copolymers capable of forming shell cross-linked micelles. researchgate.net

Emulsion Polymerization Methods

Emulsion polymerization is a widely used technique for producing polymer nanoparticles, also known as latexes. uq.edu.aunih.gov This method typically involves polymerizing monomers in an emulsion, which consists of the monomer, water, and a surfactant.

Monodispersed poly(styrene-co-N,N'-dimethylaminoethyl methacrylate) (P(St-co-DMAEMA)) nanoparticles have been synthesized via emulsion polymerization. nih.gov In a typical procedure, varying molar ratios of DMAEMA and styrene are used to create nanoparticles with different properties. nih.gov

Another approach involves "topology-controlled" emulsion polymerization to graft DMAEMA onto natural rubber (NR). uq.edu.au This method utilizes a redox couple as the initiator, where one component is hydrophilic (e.g., tetraethylene pentamine) and the other is hydrophobic (e.g., cumene (B47948) hydroperoxide). uq.edu.au This setup is designed to promote grafting at the interface between the hydrophobic natural rubber particles and the hydrophilic DMAEMA monomer. uq.edu.au Evidence from techniques like NMR and transmission electron microscopy suggests the formation of graft copolymers with a core-shell morphology. uq.edu.au

Furthermore, RAFT-mediated surfactant-free emulsion polymerization has been employed using a P(DMAEMA-co-MAA) copolymer as a hydrophilic macromolecular RAFT agent to polymerize methyl methacrylate (MMA). researchgate.net This process, known as polymerization-induced self-assembly (PISA), leads to the formation of amphiphilic block copolymers that self-assemble into cationic latex nanoparticles. researchgate.net

Advanced Polymer Architectures

Synthesis of Block Copolymers

The synthesis of block copolymers containing amino methacrylate segments can be achieved through various controlled polymerization techniques, which allow for the creation of well-defined and complex polymer architectures.

Anionic Polymerization: Living anionic polymerization is a powerful method for preparing well-defined block copolymers, although it requires stringent purification of reagents. cmu.edu For instance, block copolymers of tert-butyl methacrylate (tBuMA) with monomers like methyl methacrylate (MMA), glycidyl (B131873) methacrylate (GMA), and dimethylaminoethyl methacrylate (DMAEMA) have been synthesized. uliege.be This was achieved using sBuLi complexed with LiCl as an initiator in tetrahydrofuran at -78°C. uliege.be

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method for synthesizing a wide range of block copolymers. cmu.eduacs.org Amphiphilic AB and ABA triblock copolymers of DMAEMA with monomers such as MMA, methyl acrylate, and styrene have been prepared using ATRP. cmu.eduacs.org This is typically done by using a macroinitiator, such as a pre-synthesized polystyrene or poly(methyl methacrylate) chain with a terminal halide, to initiate the polymerization of the amino methacrylate monomer. cmu.eduacs.org This allows for the formation of block copolymers with narrow molecular weight distributions. cmu.edu For example, PAMA-b-POEOMA block copolymers have been synthesized using Activators Regenerated by Electron Transfer (ARGET) ATRP. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another effective method for creating block copolymers. mdpi.comrsc.org For example, block copolymers of 2-(α-D-mannopyranosyloxy)ethyl methacrylate (ManEMA) and DMAEMA have been synthesized via aqueous RAFT polymerization. rsc.org The process often involves synthesizing one block first, which then acts as a macro-chain transfer agent for the polymerization of the second monomer. mdpi.com

Oxyanion-Initiated Polymerization: This technique has also been successfully used to synthesize diblock and triblock copolymers containing amine methacrylate monomers. researchgate.netcapes.gov.br The "living" character of this polymerization allows for the sequential addition of different monomers to form well-defined block structures. researchgate.net

Table 3: Chemical Compounds Mentioned


Synthesis of Graft Copolymers

Graft copolymers featuring amino methacrylate units are synthesized through various strategies, primarily categorized as "grafting from," "grafting to," and "grafting through" (macromonomer) techniques. These methods allow for the creation of complex polymer architectures where side chains of one composition are attached to a main polymer backbone of another.

One prominent method is reactive blending, where graft copolymers are formed in situ. For instance, poly(methyl methacrylate)-g-polyamide-6 (PMMA-g-PA) copolymers have been synthesized by melt-blending polyamide-6 (PA6) with a functionalized PMMA precursor. researchgate.netacs.org The grafting reaction occurs between the amino end groups of the PA6 chains and glutaric anhydride (B1165640) units that are randomly distributed along the PMMA backbone. researchgate.netacs.org These anhydride units are generated by the thermal treatment of a precursor copolymer of methyl methacrylate and methacrylic acid. researchgate.netacs.org High fractions of graft copolymer, ranging from 35-75 wt%, can be achieved with this method, influenced by the amount of polyamide in the blend and the anhydride content on the PMMA chain. acs.org

Controlled radical polymerization techniques are also extensively used. Atom Transfer Radical Polymerization (ATRP) and Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP) are employed in the "grafting from" approach. iaea.org In this strategy, a linear polymer backbone is first synthesized to act as a macroinitiator. For example, a poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) (PBIEM) macroinitiator can be used to initiate the polymerization of other methacrylate monomers, such as tert-butyl methacrylate (tBuMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), from the backbone, creating densely grafted structures. iaea.org This approach allows for the synthesis of graft copolymers with block or statistical copolymer side chains. iaea.org

Another approach involves the combination of different polymerization mechanisms. Graft copolymers composed of a methoxy (B1213986) poly(ethylene glycol) and poly(ε-caprolactone-co-propargyl carbonate) backbone have been grafted with low molecular weight poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) or linear poly(ethyleneimine) (lPEI). unirioja.es This synthesis combined ring-opening polymerization, click chemistry, and ATRP to achieve the final structure. unirioja.es These copolymers can self-assemble in aqueous solutions to form positively charged nanoparticles. unirioja.es Furthermore, radiation-induced grafting, using techniques like gamma-ray irradiation, can be used to graft monomers such as 2-(diethylamino)ethyl methacrylate (DEAEMA) onto polymer films like silicone rubber. scirp.org

Table 1: Examples of Amino Methacrylate Graft Copolymer Synthesis

This table summarizes different methodologies for synthesizing graft copolymers containing amino methacrylate units, detailing the backbone, grafted chains, and the specific synthetic strategy employed.

Backbone PolymerGrafted Chains/MonomersSynthetic MethodologyKey FindingsReference(s)
Poly(methyl methacrylate-co-methacrylic acid)Polyamide-6 (PA6)Reactive BlendingIn situ formation of PMMA-g-PA6; grafting occurs between anhydride groups on PMMA and amine ends of PA6. researchgate.net, acs.org
Poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) (PBIEM)Poly(tert-butyl methacrylate) (PtBuMA), Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)"Grafting From" via ATRP/AGET ATRPSynthesis of densely grafted copolymers with block or statistical side chains. iaea.org
Poly(ε-caprolactone-co-propargyl carbonate)Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) or Poly(ethyleneimine) (lPEI)Ring-Opening Polymerization, Click Chemistry, ATRPResulting copolymers self-assemble into positively charged nanoparticles in aqueous media. unirioja.es
Silicone Rubber2-(Diethylamino)ethyl methacrylate (DEAEMA) and N-Vinylcaprolactam (NVCL)Gamma-Ray Induced GraftingConsecutive grafting achieved, with the degree of grafting dependent on absorbed dose and monomer concentration. scirp.org

Preparation of Star Polymers and Polymer Brushes

Star polymers and polymer brushes are specialized architectures where multiple polymer chains are linked to a central core or tethered to a surface, respectively.

Star Polymers Star-shaped polymers containing amino methacrylate are commonly synthesized using a "core-first" approach via controlled radical polymerization techniques like ATRP. acs.org In this method, oligofunctional initiators, such as sugar-based scaffolds or silsesquioxane nanoparticles, are used to simultaneously grow multiple polymer arms of a monomer like 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA). acs.org Another strategy involves using a hyperbranched poly(arylene oxindole) as a macroinitiator core from which arms of N,N'-dimethylaminoethyl methacrylate and oligo(ethylene glycol) methacrylate copolymers are grown. mdpi.com The efficiency of initiation sites can be a variable factor, leading to a distribution in the number of arms per star polymer. acs.org Subsequent quaternization of the tertiary amine groups in the arms of these star polymers can yield star-shaped strong polyelectrolytes. acs.orgmdpi.com

Polymer Brushes Polymer brushes are assemblies of polymer chains grafted by one end to a surface or to the backbone of a linear polymer. The "grafting-through" method involves the polymerization of macromonomers. For instance, thermo- and pH-responsive polymer brushes have been synthesized via RAFT polymerization of macromonomers like methoxy[oligo(propylene glycol)-block-oligo(ethylene glycol)] methacrylate, copolymerized with N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA). nih.gov

The "grafting from" strategy, also known as surface-initiated polymerization (SIP), is a powerful method for creating dense polymer brushes on various substrates. researchgate.net Techniques like surface-initiated ATRP (SI-ATRP) are widely used to grow polymer brushes with controlled thickness and high grafting density. acs.orgdiva-portal.org The process typically involves first anchoring an initiator, such as 2-bromoisobutyryl bromide, to a substrate surface (e.g., silicon wafers, gold), often pre-treated with a silane (B1218182) like 3-aminopropyltriethoxysilane (B1664141) (APTES). acs.orgdiva-portal.org Subsequently, the polymerization of an amino methacrylate monomer is initiated from this functionalized surface. acs.orgdiva-portal.org This approach has been used to prepare poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) brushes, which can exhibit stimuli-responsive behavior. diva-portal.org

Table 2: Synthesis Strategies for Amino Methacrylate Star Polymers and Polymer Brushes

This interactive table outlines various methods for preparing star polymers and polymer brushes, highlighting the core/substrate, monomers, and polymerization techniques.

ArchitectureCore/SubstrateMonomersPolymerization TechniqueKey FeaturesReference(s)
Star PolymerSugar-based scaffolds, Silsesquioxane nanoparticles2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA)Atom Transfer Radical Polymerization (ATRP)"Core-first" approach; yields star polyelectrolytes after quaternization. acs.org
Star PolymerHyperbranched poly(arylene oxindole)N,N'-dimethylaminoethyl methacrylate, Oligo(ethylene glycol) methacrylateNot specifiedSynthesis of star copolymers with a hyperbranched core. mdpi.com
Polymer BrushN/A (linear backbone)Methoxy[oligo(propylene glycol)-block-oligo(ethylene glycol)] methacrylate, N-[3-(dimethylamino)propyl]methacrylamideReversible Addition-Fragmentation Chain Transfer (RAFT)"Grafting-through" approach using macromonomers. nih.gov
Polymer BrushSilicon wafers, Gold substrates2-(Dimethylamino)ethyl methacrylate (DMAEMA)Surface-Initiated ATRP (SI-ATRP)"Grafting from" approach; creates dense, surface-tethered brushes. diva-portal.org
Polymer BrushGlass coverslipsAmino acid methacrylateAtom Transfer Radical Polymerization (ATRP)"Grafting from" approach to create supports for lipid membranes. acs.org

Post-Polymerization Functionalization Strategies

Post-polymerization modification is a versatile strategy to introduce or alter functional groups along a pre-formed polymer chain, enabling the synthesis of materials with tailored properties that might be inaccessible through direct polymerization of functional monomers.

Chemical Modification of Amine Groups (e.g., Quaternization, Derivatization)

The tertiary amine groups present in many amino methacrylate copolymers, such as those derived from DMAEMA, are highly reactive and serve as ideal sites for chemical modification.

Quaternization: The most common modification is quaternization, the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menschutkin reaction, converts the weak polybase into a strong, permanently cationic polyelectrolyte. acs.org This transformation significantly enhances water solubility and introduces permanent positive charges. evonik.commdpi.com A variety of alkylating agents can be used, including methyl iodide, benzyl chloride, bromoethane, and 1-bromohexadecane. acs.orgresearchgate.netmdpi.com The degree of quaternization can be controlled by the reaction conditions and stoichiometry, allowing for the synthesis of partially quaternized copolymers. mdpi.com The quaternization of PDMAEMA-based copolymers has been shown to be influenced by steric effects, with the DMAEMA residues being more reactive than bulkier tertiary amine methacrylate units like 2-(diethylamino)ethyl methacrylate (DEA) or 2-(diisopropylamino)ethyl methacrylate (DPA). acs.org

Derivatization: Beyond simple quaternization, the amine groups can be used for other derivatization reactions. For example, reacting the tertiary amine of a PDMAEMA block with 1,3-propanesultone or 1,3-cyclopropanesultone converts the cationic units into zwitterionic sulfobetaine (B10348) groups. mdpi.com This modification can enhance biocompatibility. mdpi.com In other systems, polymers containing epoxy-functional methacrylate units, such as glycidyl methacrylate (GMA), can be modified post-polymerization by ring-opening the epoxide with amine-containing molecules. rsc.orgekb.eg This allows for the introduction of primary or secondary amine functionalities onto the polymer backbone. ekb.eg Furthermore, copolymers containing primary amine groups, such as those derived from aminostyrene, can be modified with reagents like 2-nitrobenzyl chloroformate to introduce photoactive carbamate (B1207046) groups. dtic.mil

Table 3: Examples of Post-Polymerization Modification of Amine Groups

This table details various chemical modifications performed on amino methacrylate copolymers, including the starting polymer, the reagent used, the resulting functional group, and the purpose of the modification.

Starting Polymer/UnitReagentResulting Functional GroupPurpose/OutcomeReference(s)
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)Methyl iodide, Benzyl chloride, Bromoethane, 1-bromohexadecaneQuaternary ammonium saltCreates a strong, cationic polyelectrolyte; increases water solubility. researchgate.net, acs.org, mdpi.com
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)1,3-propanesultone, 1,3-cyclopropanesultoneSulfobetaine (zwitterion)Creates zwitterionic materials for improved biocompatibility. mdpi.com
Poly(glycidyl methacrylate) (PGMA) copolymerDiethylamine (DETA), Triethylenetetramine (TETA)Amino groupsIntroduces amine functionality via epoxy ring-opening. ekb.eg
Poly(4-aminostyrene-co-methyl methacrylate)2-Nitrobenzyl chloroformatePhotoactive carbamateCreates a polymer where amine groups can be photogenerated by UV light. dtic.mil
Poly(acrylonitrile-co-divinylbenzene) with amine groups3-Pyridinecarboxyaldehyde and DiethylphosphiteAminophosphonate groupsFunctionalization via a one-pot Kabachnik-Fields reaction. mdpi.com

Surface-Initiated Polymerization for Controlled Grafting

Surface-initiated polymerization (SIP) is a "grafting from" technique that enables the growth of polymer chains directly from initiator sites anchored to a substrate. researchgate.net This method is exceptionally effective for creating well-defined, dense polymer brushes with controlled chain length and architecture, fundamentally altering the surface properties of the material. researchgate.netrsc.org

Controlled radical polymerization (CRP) methods are predominantly used for this purpose, with surface-initiated atom transfer radical polymerization (SI-ATRP) being a widely employed technique. researchgate.netrsc.org A more recent development is the use of copper(0)-mediated controlled radical polymerization (SI-CuCRP), which allows for rapid polymerization of monomers like methacrylates under minimal catalyst concentrations and often at room temperature. rsc.org

The general procedure involves two main steps:

Initiator Immobilization: A self-assembled monolayer (SAM) of an initiator is formed on the substrate surface. For silica (B1680970) or glass surfaces, this often involves silanization (e.g., with APTES) followed by reaction with an initiator precursor like 2-bromoisobutyryl bromide. acs.orgrsc.org For broader applicability, substrates can be coated with a thin, adherent layer of poly(dopamine) (PDA), which can then be readily functionalized with bromine-containing initiators. rsc.org

Polymer Grafting: The initiator-functionalized surface is submerged in a solution containing the monomer (e.g., DMAEMA), a catalyst system (typically a copper salt and a ligand), and a solvent. diva-portal.orgrsc.org The polymerization proceeds from the surface, forming a dense brush layer. diva-portal.orgrsc.org

This methodology offers excellent control and versatility. Photoinduced processes, such as photoinduced single-electron transfer living radical polymerization (SET-LRP), provide spatial control, allowing for the creation of micropatterned polymer brushes using photolithographic techniques. rsc.org The high degree of end-group fidelity achieved with methods like SI-CuCRP makes it possible to perform consecutive polymerization steps, leading to the synthesis of complex structures like pentablock copolymer brushes on a surface. rsc.org This technique has been successfully applied to graft a wide range of methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMAEMA), from various surfaces like silicon, gold, and aluminum. rsc.orgrsc.org

Advanced Characterization Techniques and Structural Elucidation of Amino Methacrylate Copolymers

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the chemical identity and structural integrity of amino methacrylate (B99206) copolymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the monomeric composition and functional groups within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of amino methacrylate copolymers, providing insights into their composition and the chemical environment of the constituent monomers. Both solution-state (¹H NMR) and solid-state NMR are utilized for a comprehensive understanding.

¹H NMR spectroscopy is widely used to confirm the monomer composition of the copolymer. google.com For instance, in a copolymer of dimethylaminoethyl methacrylate (DMAEMA), butyl methacrylate (BMA), and methyl methacrylate (MMA), the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of each monomer unit. The quantitative analysis of these signals allows for the determination of the monomer ratio in the final copolymer. mdpi.com

Key ¹H NMR Chemical Shifts for Amino Methacrylate Copolymer Components:

Proton TypeMonomer UnitTypical Chemical Shift (ppm)Reference
-N(CH₃)₂ (methyl groups on amino group)DMAEMA~2.32 mdpi.com
-OCH₂CH₂N- (methylene protons adjacent to oxygen)DMAEMA~4.1
-OCH₂CH₂ N- (methylene protons adjacent to nitrogen)DMAEMA~2.7
-OCH₂CH₂CH₂CH₃ (methyl protons of butyl group)BMA~0.9
-OCH₂ CH₂CH₂CH₃ (methylene protons of butyl group)BMA~3.9-4.0
-OCH₃ (methyl protons of methyl group)MMA~3.6
-C-CH₃ (alpha-methyl protons on backbone)All~0.8-1.2 mdpi.com
-CH₂- (backbone methylene (B1212753) protons)All~1.8-2.0 mdpi.com
Note: Chemical shifts can vary slightly depending on the solvent and copolymer composition.

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is employed to study the structure and dynamics of the copolymers in their solid form. This technique is especially valuable for characterizing insoluble or poorly soluble polymers and for probing the local environment and mobility of different polymer segments. lmaleidykla.ltresearchgate.net Solid-state NMR can reveal information about the stereochemistry (tacticity) of the polymer chains and identify interactions between the polymer and other substances, such as active pharmaceutical ingredients in drug delivery systems. lmaleidykla.ltjst.go.jp For example, the ¹³C CP/MAS spectrum of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) shows distinct signals for the carbonyl carbon, backbone carbons, and the various carbons of the side chains, providing a detailed fingerprint of the polymer structure. lmaleidykla.lt

Typical ¹³C Solid-State NMR Chemical Shifts for this compound Components:

Carbon TypeMonomer UnitTypical Chemical Shift (ppm)Reference
C=O (carbonyl carbon)All~177-180 aijcrnet.comauremn.org
-OCH₂- (side chain)DMAEMA, BMA~62-65 aijcrnet.com
-CH₂N- (side chain)DMAEMA~51 aijcrnet.com
-N(CH₃)₂ (side chain)DMAEMA~45 auremn.org
Quaternary Carbon (backbone)All~45 auremn.org
-CH₂- (backbone)All~53 auremn.org
-C-CH₃ (alpha-methyl on backbone)All~16-18 auremn.org
Note: Chemical shifts are referenced to TMS and can vary based on polymer tacticity and environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in amino methacrylate copolymers, thereby confirming the incorporation of the different monomers into the polymer structure. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds.

For a typical this compound composed of DMAEMA, BMA, and MMA, the spectrum will exhibit a combination of the characteristic peaks for each monomer. The presence of these key bands confirms the successful copolymerization.

Characteristic FTIR Absorption Bands for Amino Methacrylate Copolymers:

Wavenumber (cm⁻¹)Vibrational ModeAssociated Monomer Unit(s)Reference(s)
~2950-2997C-H stretching (of -CH₂, -CH₃ groups)All researchgate.netmdpi.com
~2820-2842C-H stretching (of N(CH₃)₂ group)DMAEMA researchgate.netmdpi.com
~1723-1730C=O stretching (of ester group)All researchgate.netmdpi.com
~1450-1490C-H bendingAll
~1150-1250C-O-C stretching (of ester group)All mdpi.com
~1100C-N stretchingDMAEMA researchgate.net

The strong absorption peak around 1723-1730 cm⁻¹ is a hallmark of methacrylate polymers, corresponding to the carbonyl (C=O) stretch of the ester group. researchgate.netmdpi.com The bands in the 2800-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the alkyl groups in the polymer backbone and side chains. researchgate.netmdpi.com Specifically, the presence of a shoulder or distinct peak around 2822 cm⁻¹ can be indicative of the C-H stretching in the dimethylamino group of the DMAEMA units. researchgate.net The C-N stretching vibration of the tertiary amine can be observed around 1100 cm⁻¹. researchgate.net

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are critical parameters that significantly influence the physicochemical properties of polymers, such as viscosity, mechanical strength, and dissolution behavior.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (such as the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of amino methacrylate copolymers. nih.gov This technique separates polymer molecules based on their hydrodynamic volume in solution.

The analysis provides a distribution of molecular weights within the polymer sample. A narrow distribution (low PDI) indicates a more uniform polymer chain length, which is often desirable for achieving consistent performance. For example, a commercially available this compound like Eudragit® E PO has a reported weight-average molecular weight (Mw) of approximately 47,000 g/mol . pharmaexcipients.com However, research studies have synthesized modified versions with Mw values ranging from 173 to 305 kDa to explore the impact of molecular weight on performance. nih.gov

Examples of Molecular Weight Data for Amino Methacrylate Copolymers:

Copolymer TypeMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
Eudragit® E PO (Typical)~22~47~2.1 google.com
Patent-Reported Copolymer-49.32.5
Modified Aminomethacrylate Copolymer (ModE) - Sample 141.5 ± 1.8173 ± 0.54.17 nih.gov
Modified Aminomethacrylate Copolymer (ModE) - Sample 265.2 ± 1.5254 ± 0.93.89 nih.gov
Modified Aminomethacrylate Copolymer (ModE) - Sample 377.4 ± 0.9281 ± 1.13.63 nih.gov
Modified Aminomethacrylate Copolymer (ModE) - Sample 489.9 ± 1.2305 ± 1.33.39 nih.gov

The choice of eluent and column is critical for accurate GPC/SEC analysis. A common mobile phase for amino methacrylate copolymers is N,N-dimethylacetamide containing lithium bromide. nih.gov Calibration is typically performed using well-defined polymer standards, such as polymethylmethacrylate. nih.gov

Morphological and Nanostructural Analysis

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. nih.gov The technique works by analyzing the intensity fluctuations of laser light scattered by the diffusing particles. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.

DLS is routinely used to characterize this compound nanoparticles. The results are typically reported as the intensity-weighted average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which reflects the broadness of the size distribution. A PDI value below 0.1 is indicative of a highly monodisperse system, while values up to 0.3 are considered acceptable for many applications.

Illustrative DLS Data for this compound Nanoparticles:

Nanoparticle SystemMean Hydrodynamic Diameter (nm)PDIReference
Eudragit® RL-100 Nanoparticles118 - 158N/A nih.gov
Eudragit® NE30D + Simvastatin Nanoparticles105.0N/A scielo.br
Eudragit® FS30D + Simvastatin Nanoparticles148.8N/A scielo.br
PGMA₂₈–PTFEMA₁₀₀ Nanoparticles220.09 nih.gov
PGMA₄₃–PTFEMA₂₀₀ Nanoparticles410.05 nih.gov
Eudragit® L100-55/RS30D (3:1) Nanoparticles~372N/A researchgate.net

The particle size of this compound nanoparticles can be controlled by varying formulation parameters, such as the polymer concentration and the ratio of different components in the formulation. nih.govscirp.org For instance, studies have shown that the size of Eudragit®-based nanoparticles can be modulated by adjusting the ratio of the polymer to other excipients like polyethylene (B3416737) glycol (PEG). scirp.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and topography of amino methacrylate copolymers. nih.gov It is instrumental in visualizing the shape, size, and surface texture of particles and films derived from these copolymers.

In the context of nanoparticles formulated with dimethylaminoethyl methacrylate copolymer (DMC), a type of this compound, SEM has been employed to examine their morphological characteristics. rsc.org Studies have shown that both unloaded and nucleic acid-loaded DMC nanoparticles can be visualized, with the surface of the nanoplexes exhibiting a slight roughness compared to their unloaded counterparts. rsc.org Another investigation used SEM to analyze the surface of solid solutions containing nifedipine (B1678770) and an this compound, revealing details about the material's structure. researchgate.net

SEM has also been utilized to observe the results of coating processes involving amino methacrylate copolymers. For instance, in the dry melt coating of tannic acid particles, SEM images confirmed the formation of spherical particles with a coating layer of approximately 10–20 μm, which included the this compound. acs.org Furthermore, SEM has been used to study the surface morphology of amino-functionalized cellulose-poly(glycidyl methacrylate) graft copolymers, providing visual evidence of changes at the fiber surface after grafting and amination. ekb.eg The technique can reveal features such as tetrahedral and spherical/rounded shapes in granules of solid solutions. researchgate.net

Table 1: Selected SEM Findings for Amino Methacrylate Copolymers

Sample Type Key Observation Source
Dimethylaminoethyl methacrylate copolymer (DMC) nanoparticles Slight surface roughness on nucleic acid-loaded nanoparticles compared to unloaded ones. rsc.org
Nifedipine-amino methacrylate copolymer solid solutions Revealed granule morphology, including tetrahedral and spherical/rounded shapes. researchgate.net
Tannic acid particles coated with this compound Confirmed spherical particles with a 10–20 μm coating layer containing the copolymer. acs.org
Amino-functionalized cellulose-poly(glycidyl methacrylate) graft copolymers Illustrated changes in surface morphology of cotton fibers after grafting and amination. ekb.eg

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly valuable for visualizing the internal structure and self-assembled morphologies of amino methacrylate copolymers in solution. nih.gov

TEM is frequently used to study the various aggregate structures formed by amphiphilic block copolymers containing amino methacrylate segments. For example, polystyrene-block-poly(dimethylaminoethyl methacrylate) (PS-b-PDMAEMA) diblock copolymers have been shown by TEM to form a variety of morphologies depending on the solvent and pH. expresspolymlett.com These include spherical core-shell micelles, large compound reverse micelles (LCRMs), hexagonal/rhombic phases, vesicles, and even necklace-like reverse micelles. expresspolymlett.com The specific morphology is influenced by the relative lengths of the polymer blocks. Asymmetric copolymers can form more complex structures, while more symmetric copolymers tend to form simpler spherical aggregates. expresspolymlett.com

In another study, TEM was used to visualize the spherical micelles formed by thermoresponsive methacrylate terpolymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA). researchgate.net The diameters of the micelles determined by TEM are often smaller than those measured by techniques like Dynamic Light Scattering (DLS), a difference attributed to the drying process required for TEM sample preparation, which causes the collapse of the micelle's hydrophilic and hydrophobic segments. researchgate.net Similarly, TEM has been used to confirm the spherical shape of dual-thermo-responsive micelles prepared from graft polymers, with the observed micelle size changing with temperature. rsc.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information and can also probe the mechanical properties of surfaces at the nanoscale. nih.govresearchgate.net It is particularly useful for characterizing the surface of this compound films and networks without the need for conductive coating or staining. nih.gov

AFM has been used to investigate the nanostructure of the cationic aminoalkyl methacrylate copolymer Eudragit E PO. acs.org These studies revealed that the copolymer's nanostructure, with a size of several nanometers, changes from a random coil at low pH to a partially folded structure at higher pH. acs.org Tapping mode AFM with phase imaging is a powerful tool for detecting spatial heterogeneity in crosslinked methacrylate copolymer networks. nih.gov This technique has revealed nano-sized phases with worm-like features on the surfaces of copolymers containing hydrophobic and hydrophilic co-monomers. nih.gov

Furthermore, AFM can elucidate the surface morphology of spin-coated, amine-cured epoxy films, identifying nodular formations and regions of varying compliance. osti.gov It has also been employed to measure the thickness of ultrathin films of star copolymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) and to probe their mechanical properties and adhesion forces in both air and liquid environments. mdpi.com The technique is sensitive enough to detect conformational changes in proteins, such as fibronectin, when they are adsorbed onto the surface of amino methacrylate block copolymers. nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanostructure of materials, providing statistical information about the size, shape, and arrangement of nanoscale features, such as self-assembled copolymer structures in solution. researchgate.netnih.gov

SAXS has been instrumental in characterizing the solution behavior of amino methacrylate copolymers. For instance, SAXS studies on the cationic aminoalkyl methacrylate copolymer Eudragit E PO demonstrated a change in its nanostructure from a random coil at lower pH (4.0–5.0) to a partially folded structure at higher pH (5.5–6.5). acs.org The gradient in the low scattering vector (q) region of a SAXS pattern can be used to assign the predominant copolymer morphology, such as spheres, worms, or vesicles. acs.org

In studies of polymerization-induced self-assembly (PISA), in situ SAXS has been used to follow the evolution of diblock copolymer nano-objects. acs.org For example, the formation of PGMA₂₉-PMOEMAy (where PGMA is poly(glyceryl monomethacrylate) and PMOEMA is poly(2-(diisopropylamino)ethyl methacrylate), an amino methacrylate derivative) nano-objects corresponding to spheres, worms, and vesicles has been confirmed by fitting SAXS data to appropriate models. acs.org SAXS analysis, combined with TEM, has also confirmed that pure spheres, worms, or vesicles can be obtained by varying the degree of polymerization of the hydrophobic block in other copolymer systems. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the thermal properties of amino methacrylate copolymers, including their phase behavior, thermal stability, and degradation characteristics. These properties are crucial for defining the processing conditions and application limits of these materials.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.org It is widely used to determine key thermal events in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). wikipedia.orgtorontech.com

For amino methacrylate copolymers, DSC is crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The Tg value is a critical parameter that influences the mechanical properties and processing of the polymer. For example, in a study of novel methacrylate copolymers with a pendant piperonyl group, DSC was used to determine the Tg of the polymers. researchgate.net

DSC can also detect other phase transitions. Micro-DSC measurements on poly(diisopropylaminoethyl methacrylate) (PDPA), a heat-sensitive amino methacrylate polymer, were used to determine the temperature of maximum heat capacity (Tmax), the onset temperature of the phase transition (Tonset), and the enthalpy change (ΔH) associated with its phase separation from water upon heating. nih.gov In studies of solid solutions, DSC is used to characterize the physical properties of the formulations, such as identifying the presence or absence of crystalline drug peaks, which indicates whether the drug is amorphously dispersed within the copolymer matrix. researchgate.net

Table 2: Key Thermal Transitions Measured by DSC for Amino Methacrylate Copolymers

Polymer System Parameter Measured Significance Source
Methacrylate copolymers with pendant piperonyl group Glass Transition Temperature (Tg) Characterizes the transition from glassy to rubbery state. researchgate.net
Poly(diisopropylaminoethyl methacrylate) (PDPA) Onset Temperature (Tonset), Enthalpy (ΔH) Quantifies the thermodynamics of heat-induced phase separation. nih.gov
Nifedipine-amino methacrylate copolymer solid solutions Melting peaks Indicates the physical state (crystalline or amorphous) of components in the mixture. researchgate.net
Itaconic anhydride (B1165640) and methyl methacrylate copolymers Glass Transition Temperature (Tg) Evaluates the effect of copolymer composition on thermal properties. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. plos.org This technique is essential for evaluating the thermal stability of amino methacrylate copolymers and understanding their decomposition behavior. plos.orgmdpi.com

TGA thermograms reveal the temperatures at which degradation begins and the stages of mass loss. For instance, the thermal degradation of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) was found to occur in two main steps: the first stage between 290–400°C, attributed primarily to the decomposition of the side groups, and a second stage between 400–515°C, involving the disintegration of the main polymer chain. plos.org

The thermal stability of copolymers can be influenced by their composition. Studies on copolymers of itaconic anhydride and methyl methacrylate showed that increasing the content of the bulky itaconic anhydride group led to an increase in thermal stability. researchgate.net Similarly, TGA has been used to compare the thermal stability of various acrylate (B77674) polymers containing N-(benzothiazole-2-yl) maleimide, showing they were generally stable up to about 350°C. ekb.eg The data from TGA is often used to determine the maximum temperature at which a polymer can be used and to study the kinetics of its thermal degradation. researchgate.netmdpi.com

Table 3: TGA Findings on the Thermal Stability of Amino Methacrylate Copolymers

Polymer/Copolymer Decomposition Temperature Range/Stages Key Finding Source
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) Stage 1: 290–400°C; Stage 2: 400–515°C Two-stage degradation process involving side-group and main-chain decomposition. plos.org
Copolymers of itaconic anhydride and methyl methacrylate Degradation onset varied with composition Increased itaconic anhydride content enhanced thermal stability. researchgate.net
Poly(BMAOME) (methacrylate with pendant piperonyl group) 285°C to 490°C (one step) The homopolymer showed a single-step degradation process. researchgate.net
Acrylate polymers with N-(benzothiazole-2-yl) maleimide 345°C to 436°C (single step) Polymers were stable up to approximately 350°C. ekb.eg

Rheological Properties and Gelation Kinetics

The rheological properties of amino methacrylate copolymers are critical for their application, influencing their behavior in solutions, as gels, and as adhesives. These properties are intrinsically linked to the polymer's molecular weight, composition, and interaction with solvents and other components.

Research into methacrylate-based copolymers has demonstrated that their rheological behavior can be finely tuned. For instance, the incorporation of monomers like butyl methacrylate and methyl methacrylate can enhance molecular weight and consequently improve the viscosity index of lubricating oils. In one study, a copolymer of octadecyl methacrylate (ODMA) and butyl methacrylate (BMA), specifically ODMA50-BMA50, exhibited a maximum viscosity index of 139.1. The addition of these polymeric additives generally induces pseudo-plastic (shear-thinning) behavior in modified lube oils.

The viscosity of solutions containing amino methacrylate copolymers is also dependent on the specific interactions between the polymer and the solvent. The embedding of dimethylaminoethyl methacrylate (DMAEMA) into copolymer macromolecules significantly alters these interactions, leading to a larger hydrodynamic volume of the polymer molecules compared to conventional methacrylate additives. researchgate.net This increase in hydrodynamic volume results in higher solution viscosity. researchgate.net

The gelation kinetics of hydrogels based on amino methacrylate copolymers are influenced by factors such as the crosslinking method and the composition of the gel. Microwave-assisted synthesis has been shown to accelerate gelation and crosslinking kinetics by providing controlled heating and efficient energy transfer, leading to hydrogels with more regular polymer networks. mdpi.com For injectable hydrogels, the gelation time is a crucial parameter. In a study on dextran-graft-poly[(2-dimethylamino)ethyl methacrylate]-linked-PEG conetwork hydrogels, the gelation time was one of the key properties investigated. figshare.com Similarly, for micellar hydrogels, the gelation time was observed to decrease with an increasing concentration of reactive acrylate groups and with an increase in the number of hydroxy acid monomers per macromonomer. nih.gov In situ gelling systems containing amino methacrylate copolymers have also been developed, where gelation is triggered by ions in a physiological environment. unicam.it

Table 1: Influence of Composition on Rheological Properties of Methacrylate Copolymers
Copolymer SystemComponent VariedObserved EffectReference
ODMA-BMA CopolymersIncreased BMA contentEnhanced molecular weight and improved viscosity index (max of 139.1 for ODMA50-BMA50).
Styrene (B11656), Dodecyl Methacrylate, Octadecyl Methacrylate CopolymersIncorporation of DMAEMAIncreased hydrodynamic volume and solution viscosity. researchgate.net
Ammonium (B1175870) Methacrylate Copolymer (Eudragit® RL)Addition of plasticizer (triacetin or tributyl citrate)Modifies viscoelastic and adhesive properties for transdermal patches. Higher viscous component leads to lower cohesiveness. researchgate.net
SPEXA Micellar HydrogelsConcentration of reactive acrylate groupsGelation time decreased from 128s to 60s as acrylate concentration increased from 0.02 to 0.13 mol/L. nih.gov

Surface Characterization (e.g., Contact Angle, Surface Energy)

The surface properties of amino methacrylate copolymers, such as hydrophobicity and surface free energy (SFE), are determined by their chemical composition and the arrangement of functional groups at the surface. These characteristics are often evaluated using contact angle measurements.

Studies on copolymers of 2-[(methoxy-1,3-benzothiazole-2-yl) amino]-2oxoethyl methacrylate (MBAOM) and glycidyl (B131873) methacrylate (GMA) have shown that the surface properties are highly dependent on the monomer ratio. icm.edu.plicm.edu.pl An increase in the more hydrophobic GMA monomer content leads to an increase in the water contact angle and a decrease in the surface free energy. icm.edu.plicm.edu.pl For example, a copolymer with 81% GMA exhibited the highest contact angle (68°) and the lowest SFE (26 mJ/m²). icm.edu.pl This demonstrates that increasing the hydrophobic character of the copolymer reduces its surface free energy. icm.edu.pl

Similarly, in copolymers of methacrylic acid (MAA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), the addition of a nonpolar monomer like trimethylol-propane trimethacrylate (TMPTMA) was found to reduce the surface energy of the resulting copolymer films. irejournals.comirejournals.com The modification of methacrylic polymers with polyhedral oligomeric silsesquioxanes (POSS) has also been shown to significantly decrease surface energy. For cross-linked polymers, adding 30 wt% of a methacryl-heptaisobutyl POSS reduced the surface energy from approximately 29 mN/m to a very low value of 16 mN/m. conicet.gov.ar

The surface structure of block copolymers can also change in response to their environment. For instance, films of poly(2-hydroxyethyl methacrylate-block-styrene-block-2-hydroxyethyl methacrylate) can restructure when soaked in water, causing a hydrophobic surface to become hydrophilic. researcher.life

Table 2: Surface Properties of Various Amino Methacrylate Copolymers
Copolymer SystemCompositionWater Contact Angle (θ)Surface Free Energy (SFE) (mJ/m²)Reference
MBAOM-GMA77% MBAOM - 23% GMA-~45 icm.edu.pljournalssystem.com
MBAOM-GMA19% MBAOM - 81% GMA68°26 icm.edu.pl
MAA-co-DMAEMABaselineLower than TMPTMA-containing filmHigher than TMPTMA-containing film irejournals.com
MAA-co-DMAEMA-co-TMPTMAWith TMPTMAHigher than baselineLower than baseline irejournals.com
Cross-linked Isobornyl MethacrylateWithout POSS-~29 conicet.gov.ar
Cross-linked Isobornyl MethacrylateWith 30 wt% MA-POSS-~16 conicet.gov.ar

Aqueous Electrophoresis Studies and Charge Characterization

Aqueous electrophoresis is a key technique for characterizing the charge properties of amino methacrylate copolymers, particularly their behavior in aqueous solutions at different pH values. The presence of amino groups, such as the tertiary amine in 2-(dimethylamino)ethyl methacrylate (DMAEMA), imparts a cationic character to the copolymers, which is pH-dependent. acs.org

For diblock copolymers stabilized with poly(2-(dimethylamino)ethyl methacrylate) (PDMA), aqueous electrophoresis studies confirm that the nanoparticles acquire a significant cationic character at pH values below 7, which is due to the protonation of the PDMA stabilizer chains. acs.org Similarly, copolymers synthesized with poly(amino acid methacrylate) stabilizers exhibit cationic character below pH 3.5 and become anionic above this pH, reflecting the pH sensitivity of the stabilizer chains. rsc.org Arginine-functionalized diblock copolymer nanoparticles have been shown to maintain a cationic character over a broad pH range from 2 to 9. nih.gov

The charge characteristics can be precisely controlled by copolymer composition. In zwitterionic diblock copolymers composed of anionic methacrylic acid (MAA) and cationic DMAEMA units, the isoelectric point (IEP)—the pH at which the net charge is zero—can be tuned by adjusting the relative proportions of the two comonomers. rsc.orgwhiterose.ac.uk

Investigations into copolymers of 2-[(methoxy-1,3-benzothiazole-2-yl) amino]-2oxoethyl methacrylate (MBAOM) and glycidyl methacrylate (GMA) found that the copolymers naturally have a negative surface charge in water. icm.edu.pl Their isoelectric points were found to vary between pH 3.1 and 3.7, shifting to higher pH values as the proportion of GMA in the copolymer increased. icm.edu.plicm.edu.pl

Table 3: Charge Characteristics of Amino Methacrylate Copolymers from Electrophoresis Studies
Copolymer SystemKey Functional Monomer(s)Charge CharacteristicsIsoelectric Point (IEP)Reference
PDMA–PBzMA Diblock Copolymer NanoparticlesPDMAAcquire appreciable cationic character below pH 7.- acs.org
Poly(amino acid methacrylate)-stabilized Diblock CopolymersPoly(amino acid methacrylate)Cationic below pH 3.5; Anionic above pH 3.5.~pH 3.5 rsc.org
Arginine-Functionalized Diblock Copolymer NanoparticlesArginine-functional methacrylateExhibit cationic character between pH 2 and 9.- nih.gov
Zwitterionic P(MAA-co-DMAEMA) Diblock CopolymersMAA and DMAEMACharge is tunable by varying the comonomer ratio.Adjustable based on MAA/DMAEMA ratio. rsc.orgwhiterose.ac.uk
MBAOM-GMA CopolymersMBAOM and GMANegative surface charge in water.pH 3.1 - 3.7, depending on GMA content. icm.edu.plicm.edu.pl

Theoretical and Computational Investigations of Amino Methacrylate Copolymers

Molecular Dynamics Simulations of Polymer-Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations have become an indispensable tool for examining the conformational states and interaction dynamics of amino methacrylate (B99206) copolymers at an atomistic resolution. rsc.orgfigshare.com These simulations model the movement of atoms over time, governed by a set of equations known as a force field, to predict how the polymer interacts with its environment and with other molecules.

All-atom MD simulations have been successfully used to investigate the coil-to-globule transition of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) in aqueous solutions. rsc.org These studies provide a detailed picture of the hydration state of the polymer's functional groups. Below its lower critical solution temperature (LCST), PDMAEMA exists in an expanded coil structure, while it collapses into a globule state above the LCST. rsc.org Simulations show that this transition is accompanied by a significant change in the interaction energy between the polymer and water molecules; in the globule state, functional groups like the carbonyl group become shielded from the solvent. rsc.org The analysis of radial distribution functions (RDFs) can further quantify the specific conformations adopted by the polymer chain on surfaces or in relation to other molecules. researchgate.net

The choice of force field is critical for the accuracy of these simulations. The Polymer Consistent Force Field (PCFF) and the AMBER force field are commonly employed for modeling methacrylate-based polymers and their interactions in aqueous environments. rsc.orgacs.org These simulations can capture key properties, including responses to temperature, pH-induced protonation, and grafting densities, by analyzing metrics like the radius of gyration and solvent-accessible surface area. figshare.com

Beyond polymer-solvent interactions, MD simulations can elucidate intermolecular forces with other materials. For instance, simulations have been instrumental in understanding the dispersion of carbon nanotubes (CNTs) by PDMAEMA. researchgate.net They confirmed that CH-π interactions between the polymer and the CNT surface are a key mechanism, allowing PDMAEMA to act as an effective anchoring agent. researchgate.netscispace.com The interaction energies between different components (drug-polymer, polymer-solvent) can be calculated to predict phenomena such as drug uptake in polymer-based delivery systems. researchgate.net

Table 1: Example Parameters for an All-Atom MD Simulation of PDMAEMA This table presents typical parameters used in molecular dynamics simulations to study the behavior of amino methacrylate copolymers.

ParameterDescription/ValueReference
Force FieldPolymer Consistent Force Field (PCFF) or AMBER rsc.orgacs.org
EnsembleIsothermal-isobaric (NPT) rsc.org
Temperature ControlNose-Hoover thermostat rsc.org
Pressure ControlBerendsen or Nose-Hoover barostat rsc.orgacs.org
ElectrostaticsParticle-Particle Particle-Mesh (PPPM) method for long-range interactions rsc.org
Cutoff Radius~9.5-14 Å for pairwise interactions rsc.orgacs.org
Solvent ModelTIP3P model for water biorxiv.org

Theoretical Modeling of Polymer Swelling and Network Behavior (e.g., Flory-Huggins Theory)

The swelling of hydrogels, a key property for many applications, is governed by a delicate balance of thermodynamic forces. The Flory-Huggins theory is a foundational mean-field model used to describe the swelling behavior of polymer networks, including those made from amino methacrylate copolymers. researchgate.netacs.org This theory provides a qualitative and often quantitative understanding of how changes in external conditions, such as pH or ionic strength, lead to dramatic changes in gel volume. unirioja.es

For ionic gels, the theory identifies three principal forces acting on the network:

Rubber Elasticity: The elastic restoring force of the polymer chains that resists the expansion of the network.

Polymer-Solvent Interaction: The thermodynamic affinity between the polymer segments and the solvent molecules, which promotes mixing and swelling.

Dissociated Ion Pressure: An osmotic pressure generated by the difference in mobile ion concentration between the inside of the gel and the external solution. This force is particularly dominant in the swelling of polyelectrolyte gels like those containing amino methacrylate units. unirioja.es

The thermodynamics of polymer-solvent mixing are captured by the Flory-Huggins interaction parameter, χ. researchgate.net This parameter represents the change in energy when a polymer and solvent are mixed. A low χ value signifies strong, favorable interactions between the polymer and solvent, leading to greater swelling. researchgate.net The Flory-Huggins theory successfully explains the pH-dependent swelling of amino methacrylate copolymers, where the protonation of amine groups at low pH increases the ion pressure, causing the gel to swell significantly. unirioja.es While the classic theory has limitations, such as assuming the interaction parameter is independent of concentration, it has been modified and extended to better describe the complex behaviors observed in experimental systems. researchgate.net

Table 2: Key Concepts in the Flory-Huggins Theory of Gel Swelling This table outlines the fundamental components of the Flory-Huggins theory as it applies to the swelling of polymer hydrogels.

Component/ConceptRole in Gel SwellingReference
Gibbs Free Energy of Mixing (ΔGmix)The overall free energy change upon mixing polymer and solvent. The gel swells or deswells to minimize this value. unirioja.es
Enthalpy of Mixing (ΔHmix)Related to the interaction parameter (χ), it describes the interaction energy between polymer segments and solvent molecules. nih.gov
Entropy of Mixing (ΔSmix)The combinatorial entropy gained from mixing polymer chains and solvent molecules, which always favors swelling. nih.gov
Free Energy of Elasticity (ΔGel)The energy associated with the stretching of polymer chains as the network swells, which opposes swelling. unirioja.es
Free Energy of Ionic Interactions (ΔGion)Accounts for the osmotic pressure from counter-ions within the polyelectrolyte gel, a major driving force for swelling in ionic systems. unirioja.es

Computational Simulations for Polymer Architecture and Design

Computational simulations are transforming polymer science from a field of discovery to one of design. By modeling polymers at various scales, from quantum mechanics to coarse-grained dynamics, researchers can predict material properties and screen vast design parameters before undertaking costly and time-consuming laboratory synthesis. nih.govmdpi.com This is particularly valuable for designing complex amino methacrylate copolymer architectures for specific applications.

Molecular modeling techniques employed in polymer design include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the energies of interaction between a template molecule and functional monomers, helping to select the best components for creating materials like molecularly imprinted polymers (MIPs). mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD): These classical methods are used to simulate larger systems to understand polymer conformation, stability, and interactions with other molecules, such as drugs. researchgate.netnih.gov

Mesoscopic Simulations: Techniques like Dissipative Particle Dynamics (DPD) use coarse-grained models, where groups of atoms are represented as single beads. This allows for the simulation of much larger systems over longer timescales, making it possible to study processes like polymer self-assembly and the formation of micelles. nih.gov

A powerful emerging concept is "inverse design," where the desired material property or structure is the starting point. rsc.org Computational frameworks, such as RAPSIDY (Rapid Analysis of Polymer Structure and Inverse Design strategY), use simulations to screen libraries of polymer designs (e.g., varying sequence, composition, or length) to identify candidates that are most likely to form a target morphology. rsc.org For example, simulations can guide the design of star-like copolymers to form stable unimolecular micelles for drug transport by optimizing parameters like the length of hydrophobic chains and the number of polymer arms. nih.gov

Table 3: Computational Methods in Polymer Design This table summarizes various computational simulation techniques and their specific applications in the design and architecture of polymers.

MethodScalePrimary Application in Polymer DesignReference
Density Functional Theory (DFT)QuantumCalculating interaction energies to select optimal monomers for synthesis. mdpi.com
All-Atom Molecular Dynamics (MD)AtomisticSimulating polymer conformation, dynamics, and binding with small molecules. nih.gov
Coarse-Grained MD (CGMD)MesoscopicModeling large-scale phenomena like self-assembly and micelle formation over longer timescales. nih.gov
Dissipative Particle Dynamics (DPD)MesoscopicStudying the formation process of complex structures like unimolecular micelles from star-like copolymers. nih.gov

Prediction of Polymer Self-Assembly and Nanostructure Formation

Block copolymers (BCPs), including those containing amino methacrylate segments, are well-known for their ability to self-assemble into highly ordered nanostructures. researchgate.net This process is driven by the thermodynamic incompatibility of the different polymer blocks. Computational simulations are essential for predicting the morphology of these assemblies, which can include spheres, cylinders, lamellae, and vesicles. researchgate.netnih.gov

The final morphology of a self-assembled BCP is dictated by several factors that can be modeled computationally:

Volume Fraction of the Blocks: The relative lengths of the different blocks are a primary determinant of the resulting geometry.

Interaction Parameter (χ): The degree of incompatibility between the blocks drives the phase separation.

Solvent Selectivity: In solution, if the solvent is good for one block but poor for another, it will induce the formation of structures like micelles or vesicles. nih.govfrontiersin.org

Simulations can predict how changing these parameters will affect the final structure. For example, theoretical predictions have shown that by controlling polymer-solvent interactions and concentration, various internal morphologies like stacked lamellae or hexagonally packed cylinders can be achieved within confined droplets. frontiersin.org This has been confirmed experimentally, where the choice of solvent was shown to drive the formation of specific nanostructures. nih.govnih.gov

Even random copolymers can be designed to self-assemble into predictable structures like polymersomes (vesicles). nih.gov Computational studies are also crucial for understanding the self-assembly of more complex systems, such as protein-polymer conjugates. In these systems, simulations help predict how the properties of the protein block, such as its shape and charge, influence the long-range ordering of the resulting nanostructure. nih.govacs.org

Table 4: Predicted Nanostructures from Copolymer Self-Assembly This table illustrates the relationship between copolymer characteristics and the nanostructures they are predicted or observed to form, often guided by computational modeling.

Copolymer TypeConditions/Key ParametersPredicted/Observed NanostructureReference
Diblock Copolymers (general)Varying block volume fractionSpheres, cylinders, gyroids, lamellae researchgate.net
Amphiphilic Random Methacrylate/Methacrylamide CopolymerSelf-assembly in solutionPolymersomes (vesicles) nih.gov
Protein-Polymer Diblock CopolymerSolvent evaporation, solvent annealingDisordered or perforated lamellae, transitioning to ordered lamellae nih.gov
Diblock Copolymers in Confined DropletsSolvent-polymer interaction, monomer concentrationStacked lamellae, hexagonally packed cylinders, helices frontiersin.org

Advanced Material Science and Engineering Applications of Amino Methacrylate Copolymers

Polymeric Nanocarriers and Micellar Systems for Controlled Solubilization and Delivery

The amphiphilic and stimuli-responsive nature of amino methacrylate (B99206) copolymers makes them excellent candidates for creating sophisticated drug delivery systems. They can self-assemble in aqueous environments to form nanosized structures like polymeric nanocarriers and micelles. mdpi.com These structures can encapsulate poorly water-soluble drugs, enhancing their solubility and providing mechanisms for controlled and targeted release.

Mechanisms of Amorphous Solid Dispersion Formation for Solubility Enhancement

A key application of amino methacrylate copolymers is in the formation of amorphous solid dispersions (ASDs), a strategy to improve the dissolution and bioavailability of poorly water-soluble drugs. jst.go.jp The mechanism involves dispersing the drug in its amorphous (non-crystalline) state within the polymer matrix. Amino methacrylate copolymers, such as those in the Eudragit E class, are particularly effective as carriers for ASDs because they can stabilize the drug in this higher-energy amorphous form and prevent it from recrystallizing. jst.go.jpjst.go.jp

The stabilization is achieved through specific intermolecular interactions between the drug and the polymer. jst.go.jp The tertiary amine groups on the copolymer, specifically the dimethylaminoethyl methacrylate (DMAEMA) units, play a crucial role. These groups can form strong electrostatic interactions, including hydrogen bonds and dipolar interactions, with acidic or polar drug molecules. jst.go.jpjst.go.jp These interactions disrupt the drug's crystalline lattice and inhibit molecular mobility, which is necessary for nucleation and crystal growth.

Furthermore, the copolymer enhances drug concentration in aqueous media by forming a supersaturated solution. nih.gov Even after the initial dissolution, the polymer can continue to inhibit the precipitation of the drug, maintaining a high concentration for an extended period, which is crucial for absorption. nih.gov The effectiveness of this stabilization can depend on the drug-to-carrier ratio, with optimal ratios leading to maximum solubility enhancement. nih.govresearchgate.net

Table 1: Research Findings on Amino Methacrylate Copolymer-Based Amorphous Solid Dispersions

Drug Copolymer System Key Finding Reference
Tacrolimus Eudragit E/HCl (E-SD) Maintained supersaturation profiles for 24 hours, significantly inhibiting drug reprecipitation. nih.gov
Tacrolimus Eudragit E (1/5 drug/carrier ratio) Showed the highest drug solubility compared to other ratios and HPMC-based dispersions. nih.govresearchgate.net
Poorly water-soluble drugs (general) Aminoalkyl methacrylate copolymer E (Eudragit E) Efficiently stabilizes drugs in an amorphous state through electrostatic and hydrophobic interactions. jst.go.jpjst.go.jp
Acidic Drugs Eudragit E (EUD-E) Interactions are predominantly electrostatic, including hydrogen bonding and dipolar interactions. jst.go.jpjst.go.jp

Stimuli-Responsive Release Mechanisms (e.g., pH-Responsiveness, Thermo-Responsiveness, Redox-Responsiveness)

Amino methacrylate copolymers are renowned for their ability to respond to specific environmental triggers, a property that is harnessed to create "smart" drug delivery systems that release their payload at a specific time or location.

pH-Responsiveness: This is the most well-characterized responsive behavior of these copolymers. It stems from the tertiary amine groups (like DMAEMA) in the polymer structure, which have a pKa value in the acidic range. mdpi.comresearchgate.net At low pH (below their pKa), these amines become protonated, leading to a positive charge. mdpi.com The resulting electrostatic repulsion between polymer chains causes the polymer to swell or dissolve. researchgate.netnih.gov This transition is exploited for targeted drug release in acidic environments, such as the stomach or the microenvironment of tumors and endosomes. rsc.org For instance, micelles formed from these copolymers will disassemble in acidic conditions, releasing the encapsulated drug. nih.govmdpi.com The precise pH at which this transition occurs can be tuned by altering the copolymer composition. mdpi.com

Thermo-Responsiveness: Certain amino methacrylate copolymers, particularly when copolymerized with monomers like oligo(ethylene glycol) methyl ether methacrylate (OEGMA), exhibit a lower critical solution temperature (LCST). mdpi.comresearchgate.net Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble, often leading to the formation of a hydrogel. researchgate.net This behavior is driven by changes in the hydration of the polymer chains with temperature. rsc.org The transition temperature can be precisely tuned by adjusting the ratio of hydrophilic and hydrophobic monomers in the copolymer, as well as the polymer's molecular weight and architecture. mdpi.comresearchgate.netrsc.org This property is highly valuable for creating injectable drug delivery systems that are liquid at room temperature but form a gel-like depot for sustained drug release upon injection into the body (at 37°C). researchgate.net

Redox-Responsiveness: While less common than pH or thermo-responsiveness, redox-responsive mechanisms can be incorporated into this compound systems. This is typically achieved by introducing disulfide bonds into the polymer structure. These bonds are stable in the bloodstream but are cleaved in the reducing environment found inside cells (due to high concentrations of glutathione). This cleavage can trigger the disassembly of nanocarriers and the release of their cargo, providing another layer of intracellular targeting.

Table 2: Stimuli-Responsive Mechanisms in Amino Methacrylate Copolymers

Stimulus Responsive Monomer/Group Mechanism of Action Resulting Behavior Reference
Low pH Dimethylaminoethyl methacrylate (DMAEMA) Protonation of tertiary amine groups leads to electrostatic repulsion. Swelling, dissolution, or micelle disassembly, triggering drug release. mdpi.comnih.gov
High Temperature Copolymers with OEGMA/DEGMA Dehydration of polymer chains above the Lower Critical Solution Temperature (LCST). Phase transition from soluble to insoluble, often forming a hydrogel. mdpi.comresearchgate.netcmu.edu
Reducing Environment Disulfide crosslinkers Cleavage of disulfide bonds by intracellular reducing agents like glutathione. Disassembly of nanocarriers for intracellular drug release. nih.gov

Electrostatic Interactions with Biomolecules (e.g., DNA, Proteins)

The cationic nature of protonated amino methacrylate copolymers allows them to interact strongly with negatively charged biomolecules through electrostatic forces. mdpi.com This property is fundamental to their use in gene delivery and for interacting with proteins.

DNA Interaction: As polycations, these copolymers can bind and condense negatively charged DNA (or siRNA) into compact, nanosized particles called polyplexes. mdpi.commdpi.com This process is driven by the electrostatic attraction between the protonated amine groups on the polymer and the phosphate (B84403) groups on the nucleic acid backbone. mdpi.com The resulting polyplexes protect the genetic material from enzymatic degradation in the bloodstream. mdpi.com The presence of hydrophilic blocks, such as poly(ethylene glycol) (PEG), in the copolymer structure helps to form colloidally stable and discrete spherical complexes, preventing the aggregation that can occur with simple homopolymers. nih.gov The strength of this interaction and the stability of the polyplexes can be influenced by factors like ionic strength and pH, with salt addition potentially weakening the electrostatic bonds and facilitating DNA release inside the target cell. mdpi.com

Protein Interaction: The interaction with proteins is also governed by electrostatic forces, as well as hydrophobic interactions. jst.go.jpmdpi.com Depending on the pH and the isoelectric point (pI) of a protein, it can carry a net negative or positive charge. Cationic amino methacrylate copolymers will readily bind to negatively charged proteins. mdpi.com This interaction can be used to encapsulate protein-based drugs. For example, a protein with a pI below the environmental pH will be negatively charged and can be loaded into cationic micelles. mdpi.com Release can then be triggered by a pH shift that causes the protein and/or the polymer to become positively charged, leading to electrostatic repulsion and disassembly of the complex. mdpi.com

Functional Biomaterials and Tissue Engineering Scaffolds

Amino methacrylate copolymers are increasingly used as building blocks for functional biomaterials and scaffolds in tissue engineering. csic.es Their tunable mechanical properties, biocompatibility, and ability to be functionalized make them suitable for creating environments that support cell growth and tissue regeneration. csic.esmdpi.com Copolymers of 2-hydroxyethyl methacrylate (HEMA) and amino-containing methacrylates are often used to create hydrogel scaffolds. mdpi.comnih.gov The incorporation of amino groups allows for the immobilization of bioactive molecules, such as peptides containing sequences like RGDS, which can promote cell adhesion and proliferation. nih.gov

Design Principles for Bio-inert and Bio-interactive Surfaces

The surface properties of a biomaterial dictate its interaction with the biological environment. Amino methacrylate copolymers can be engineered to be either bio-inert (resisting protein and cell adhesion) or bio-interactive (promoting specific cell interactions).

Bio-inert Surfaces: The primary principle for creating a bio-inert surface is to prevent the non-specific adsorption of proteins, which is the initial event that triggers foreign body responses and biofouling. This is often achieved by creating a tightly bound hydration layer on the material's surface. Copolymers of 2-hydroxyethyl methacrylate (PHEMA) with small amounts of amino methacrylate (like DMAEMA) have been shown to exhibit enhanced bio-inert properties. acs.org The introduction of these comonomers alters the hydration state of the polymer, increasing the amount of "intermediate water"—water that is loosely bound to the polymer. acs.orgjst.go.jp This mobile water layer acts as a physical and energetic barrier, repelling proteins and cells. jst.go.jp Another strategy involves creating zwitterionic surfaces, for example by reacting the amine groups to create sulfobetaine (B10348) methacrylate units, which are highly effective at resisting biofouling. figshare.com

Bio-interactive Surfaces: In contrast, bio-interactive surfaces are designed to actively engage with the biological environment to elicit a specific, desired response, such as promoting the adhesion and growth of certain cell types. The amino groups in the copolymer are key to this design. They serve as reactive handles for covalently immobilizing bioactive ligands, such as cell-adhesive peptides (e.g., RGDS, SIKVAVS) or growth factors. nih.gov For instance, scaffolds made from copolymers of HEMA and 2-aminoethyl methacrylate (AEMA) can be modified with peptides to enhance the attachment and proliferation of mesenchymal and neural stem cells, which is crucial for applications like spinal cord repair. nih.gov The density and presentation of these immobilized ligands are critical factors that influence cellular response.

Antimicrobial and Antifouling Mechanism Studies

The cationic nature of amino methacrylate copolymers is the basis for their potent antimicrobial activity. mdpi.commdpi.com This makes them highly attractive for developing antimicrobial coatings and materials that can prevent device-associated infections.

The primary antimicrobial mechanism involves the disruption of the bacterial cell membrane. mdpi.comacs.orgacs.org Bacterial membranes are typically rich in negatively charged components, leading to a strong electrostatic attraction with the cationic polymer. acs.org The mechanism proceeds in several steps:

Adsorption: The positively charged polymer adsorbs onto the negatively charged bacterial surface. mdpi.commdpi.com

Insertion and Disruption: The hydrophobic segments of the copolymer (e.g., butyl methacrylate) insert into and disrupt the lipid bilayer of the cell membrane. mdpi.comumich.edu This destabilizes the membrane, increasing its permeability. mdpi.com

Leakage and Cell Death: The disruption leads to the leakage of essential cytoplasmic components, such as ions and metabolites, ultimately causing bacterial cell death. mdpi.commdpi.com

Antifouling properties, which refer to the prevention of microbial adhesion and biofilm formation, are also linked to this biocidal action. mdpi.commdpi.com Surfaces coated with these copolymers can both kill bacteria upon contact and reduce the initial attachment of microorganisms, preventing the subsequent formation of a resilient biofilm. mdpi.com

Table 3: Antimicrobial Activity of P(DMAEMA-co-MMA) Copolymers

Copolymer (Molar Ratio DMAEMA:MMA) Zone of Inhibition vs. E. coli (mm) Zone of Inhibition vs. S. aureus (mm) Key Mechanism Reference
PDM1 (40:60) 19 20 High positive charge density causes membrane disruption and leakage of cellular components. mdpi.commdpi.com
PDM2 (29:71) - - Shows significant antibacterial activity due to high DMAEMA content. mdpi.commdpi.com
PDM3 (20:80) - - Lower activity compared to PDM1 and PDM2 due to lower charge density. mdpi.commdpi.com
PDM4 (13:87) - - Lowest activity in the series. mdpi.commdpi.com

Surface Modification for Interface Engineering

The ability of amino methacrylate copolymers to modify surfaces is fundamental to their use in interface engineering, enabling enhanced adhesion and compatibility between different materials.

A key application of amino methacrylate copolymers is the introduction of reactive amino groups onto various substrate surfaces. A simple dip-coating method using a copolymer of methyl methacrylate and 2-aminoethyl methacrylate can effectively display amino groups on polymeric substrates. tandfonline.com The density of these functional groups can be controlled, and research has shown that protecting the amino groups with tert-butoxycarbonyl (Boc) or forming a p-toluenesulfonate ion-complex can lead to a surface density of more than 70 pmol/cm². tandfonline.com These reactive sites can then be used for the subsequent immobilization of biomolecules, such as DNA oligonucleotides. tandfonline.com

Amino methacrylate copolymers act as excellent adhesion promoters. The adhesion mechanism often involves a combination of physical and chemical interactions. For instance, in bonding to metal surfaces like steel, coupling agents with methoxy (B1213986) or hydroxyl groups can interact with the hydroxyls on the metal surface, improving adhesion quality. raajournal.com The amino groups in the copolymer can form strong bonds with various substrates.

Studies on structural acrylic adhesives have demonstrated that the inclusion of methacrylic acid as a comonomer can enhance the shear strength of adhesive joints on steel and aluminum alloys. researchgate.net The compatibility between the copolymer and the substrate is crucial. For example, the miscibility of a polymer substrate with the paint components, which can be influenced by the copolymer, is an essential factor for understanding the adhesion mechanism. researchgate.net The use of amino silanes as adhesion promoters for butyl acrylate (B77674)/methyl methacrylate copolymers on silica (B1680970) substrates has been shown to work through ionic bond formation between the amine groups of the silane (B1218182) and the acid functionality on the copolymer, as well as chemical coupling between the silane and the silica surface. semanticscholar.orgmdpi.com

Table 2: Adhesion Properties of this compound Systems

Adhesive SystemSubstrateAdhesion MetricKey FindingReference
Structural Acrylate Adhesive with Methacrylic AcidSteelLap Shear StrengthUp to 24 MPa. raajournal.com
Phosphonated Methacrylate Copolymer (PMC)Steel, Aluminum, Cortical BoneBond StrengthMaintains 1.5–2 MPa bond strength across different surfaces. acs.org
Poly(methyl methacrylate-co-methacrylic acid) with PolydopamineTitaniumWork of Adhesion (Ga)Increased 40-fold to 155 J/m². researchgate.net
Acrylate Copolymers with tert-butoxycarbonyl groupSteelAdhesion StrengthTwice that of the uncoated substrate. researchgate.net

Display of Reactive Functional Groups on Substrate Surfaces

Advanced Separation and Adsorption Technologies

The functional amino groups in these copolymers make them highly effective in separation and adsorption applications, particularly for capturing carbon dioxide (CO₂) and removing heavy metal ions from aqueous solutions.

Poly(aminoethyl methacrylate) (PAEMA) and its derivatives have been investigated for CO₂ capture. core.ac.ukacs.org Guanidinylated PAEMA has shown a CO₂ adsorption capacity of up to 2.4 mmol/g at room temperature, with a relatively low desorption temperature of 72°C. core.ac.ukacs.orgmdpi.com This makes these materials promising for energy-efficient carbon capture processes.

In the realm of heavy metal remediation, amino-functionalized methacrylate copolymers have demonstrated high adsorption capacities for various metal ions. A polyamine-type starch/glycidyl (B131873) methacrylate copolymer has been shown to adsorb Cu(II), Pb(II), Cd(II), and Cr(III) with maximum adsorption capacities of 2.33, 1.25, 0.83, and 0.56 mmol/g, respectively. tandfonline.com Similarly, amino-modified glycidyl methacrylate copolymers are effective sorbents for heavy metals, with studies reporting Cu(II) and Pb(II) adsorption capacities of 1.24 and 0.32 mmol/g, respectively. nih.gov

Table 3: Adsorption Capacities of Amino Methacrylate Copolymers

CopolymerTarget SpeciesAdsorption CapacityReference
Guanidinylated Poly(aminoethyl methacrylate) (PGEMA)CO₂2.4 mmol/g core.ac.ukacs.orgmdpi.com
Polyamine-type Starch/Glycidyl Methacrylate CopolymerCu(II)2.33 mmol/g tandfonline.com
Polyamine-type Starch/Glycidyl Methacrylate CopolymerPb(II)1.25 mmol/g tandfonline.com
Amino-modified Poly(glycidyl methacrylate-co-divinylbenzene)Cu(II)1.24 mmol/g nih.gov
Amino-modified Poly(glycidyl methacrylate-co-divinylbenzene)Pb(II)0.32 mmol/g nih.gov

Functional Polymers for Optical and Electronic Applications

The optical clarity and tunable dielectric properties of methacrylate-based copolymers make them suitable for a variety of optical and electronic applications. Poly(methyl methacrylate) (PMMA) is well-known for its high transparency, with a total light transmittance of around 92% and a refractive index of approximately 1.49. researchgate.net By copolymerizing methyl methacrylate with other monomers, these properties can be tailored for specific applications. For instance, copolymerizing MMA with isobornyl methacrylate (IBMA) can produce transparent, heat-resistant materials.

In electronics, methacrylate copolymers are being explored for use as dielectric materials. While pure PMMA has a relatively low dielectric constant (around 3 at 1 MHz), this can be modified by creating copolymers or composites. researchgate.net For example, methacrylate polymers with chalcone (B49325) side groups have been synthesized, exhibiting dielectric constants as high as 8.64 at 1 kHz. fytronix.com Copolymers of methyl-4-{[(methacryloyloxy)acetyl]oxy}benzoate and glycidyl methacrylate have also been studied, showing that the dielectric properties can be improved by increasing the content of the MMOAB units. dergipark.org.tr These materials are promising for applications in capacitors and other electronic components where high dielectric constants are desirable. fytronix.com

Table 4: Optical and Electronic Properties of Methacrylate-Based Copolymers

Copolymer SystemPropertyValueReference
Poly(methyl methacrylate) (PMMA)Total Light Transmittance~92% researchgate.net
Poly(methyl methacrylate) (PMMA)Refractive Index~1.49 researchgate.net
Methacrylate polymer with chalcone side groupDielectric Constant (1 kHz)8.64 fytronix.com
Poly(MMOAB-co-GMA)AC Conductivity (1 kHz)Increases with MMOAB content dergipark.org.tr

Novel Processing Techniques for Polymer Materials (e.g., Dry Melt Coating)

Amino methacrylate copolymers are amenable to novel processing techniques that offer advantages over traditional solvent-based methods. Dry melt coating is one such technique that is gaining traction, particularly in the pharmaceutical industry, for its efficiency and environmental benefits.

In this process, a powdered form of the this compound is mixed with other components and applied to a substrate, such as a tablet core. The mixture is then heated above the glass transition temperature of the polymer, causing it to melt and form a continuous film. For example, a dry melt coating process using an this compound with a glass transition temperature of 55°C has been successfully employed for taste masking and controlled release of active ingredients. The process parameters, such as mixing time, temperature, and the proportion of the copolymer, can be precisely controlled to achieve the desired coating characteristics.

Another approach involves using a fluidized bed for dry coating, where a plasticizer additive mixture is used in conjunction with the this compound to enhance polymer adhesion. This method has been shown to increase coating efficiency from 73% to approximately 86%. dergipark.org.tr After a curing step, the coated pellets can provide sustained drug release over several hours. dergipark.org.tr

Table 5: Parameters in Novel Processing of Amino Methacrylate Copolymers

Processing TechniqueCopolymer/SystemKey Process ParameterOutcomeReference
Dry Melt CoatingThis compound (EPO) and Glycerol MonostearateMixing at 60°C (above Tg of EPO) for 40 min, followed by curing at 67°C for 80 min.Effective taste masking and delayed dissolution.
Fluidized Bed Dry CoatingThis compound with plasticizerUse of a three-way nozzle for simultaneous application; curing at 55°C.Increased coating efficiency to ~86%; sustained drug release for ~6 hours. dergipark.org.tr

Future Directions and Emerging Research Avenues

Rational Design of Multi-Stimuli Responsive Amino Methacrylate (B99206) Copolymer Systems

The future of amino methacrylate copolymers lies in the rational design of systems that can respond to multiple external cues. These "smart" materials can undergo significant changes in their properties in response to triggers like pH, temperature, and light. mdpi.comrsc.org

pH and Temperature Sensitivity: Many amino methacrylate copolymers, such as those containing dimethylaminoethyl methacrylate (DMAEMA), exhibit dual responsiveness to pH and temperature. mdpi.comuwo.caresearchgate.net The tertiary amine groups in DMAEMA can be protonated or deprotonated depending on the pH, leading to changes in the polymer's solubility and conformation. mdpi.comresearchgate.net This pH sensitivity is often coupled with thermoresponsiveness, where the polymer exhibits a lower critical solution temperature (LCST), causing it to collapse and aggregate above a certain temperature. uwo.caresearchgate.net The interplay between these two stimuli allows for fine-tuned control over the material's behavior. acs.org For example, the volume phase transition temperatures of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) brushes shift to lower temperatures as the pH increases. acs.org

Light-Responsive Systems: Incorporating photo-responsive moieties, such as coumarin, into the copolymer structure introduces another layer of control. acs.org By alternating irradiation with different wavelengths of light, the cross-linking density of the polymer network can be reversibly controlled. acs.org This opens up possibilities for creating materials with on-demand switchable properties.

Exploration of Novel Monomer Compositions and Advanced Architectures

The versatility of amino methacrylate copolymers can be further expanded by exploring new monomer combinations and sophisticated polymer architectures.

Novel Monomer Compositions: Researchers are actively investigating the incorporation of novel monomers to impart specific functionalities. For instance, new methacrylate monomers with pendant oxime esters have been synthesized and copolymerized with styrene (B11656) to create materials with tailored thermal stability. researchgate.net Another approach involves the synthesis of copolymers from renewable resources like terpenes and various methacrylate monomers, leading to the development of sustainable, semi-synthetic rubbers. researchgate.net The development of novel aminomethacrylate-based copolymers, such as a modified version of dimethylaminoethyl methacrylate-butyl methacrylate-methyl methacrylate, is also being explored to enhance properties like solubility for specific applications. mdpi.comresearchgate.netnih.gov

Advanced Architectures: Moving beyond simple linear chains, scientists are designing complex architectures like star-shaped polymers, graft copolymers, and hyperbranched structures. nih.govrsc.orgescholarship.org These advanced architectures offer unique properties due to their three-dimensional structures and high density of functional groups. nih.govescholarship.org For example, star polymers with pH-responsive arms have been shown to act as effective emulsifiers, with their behavior tunable by adjusting the pH. escholarship.org Hyperbranched polymers, with their globular and highly branched structures, provide a high density of functional groups on their surface, influencing their properties. nih.gov

Integration of Computational Methods for Predictive Polymer Design

Computational modeling is becoming an indispensable tool for accelerating the design and development of new amino methacrylate copolymers.

Predictive Modeling: Molecular modeling techniques, such as quantum chemical calculations, are being used to predict the efficiency and selectivity of amino-functionalized copolymers for specific applications, like the sorption of metal ions. uniroma1.it These theoretical models can help in understanding the sorption mechanism and in designing sorbents with enhanced performance. uniroma1.itresearchgate.net By simulating the interactions between the polymer and target molecules, researchers can gain insights that guide the synthesis of new materials with desired properties.

Development of Sustainable Synthesis and Processing Methodologies

The shift towards green chemistry is influencing the production of amino methacrylate copolymers, with a focus on developing more environmentally friendly methods.

Sustainable Synthesis: Researchers are exploring sustainable approaches such as emulsion polymerization using water as a solvent and initiating polymerization with greener catalysts. researchgate.net The use of renewable resources, like terpenes, as monomers is another promising avenue for creating more sustainable polymers. researchgate.net Additionally, techniques like photo-reversible addition-fragmentation chain transfer (photoRDRP) polymerization are being investigated for the synthesis of well-defined polymers under more environmentally benign conditions. thieme-connect.com

Applications in Advanced Biosensing and Analytical Platforms

The unique properties of amino methacrylate copolymers make them highly suitable for the development of advanced biosensors and analytical platforms.

Biosensing Applications: Copolymers containing functional groups like propargyl methacrylate can be used to create platforms for the immobilization of biomolecules. acs.org These platforms, when combined with techniques like surface plasmon resonance, can be used for the specific detection of target molecules like DNA and proteins. acs.org The ability to tune the copolymer composition allows for the optimization of the sensor's performance, including signal-to-noise ratio and hybridization efficiency. acs.org Methacrylate-based hydrogels are also being explored for the immobilization of enzymes in the fabrication of enzyme electrodes for biosensors. researchgate.net

Analytical Platforms: Copolymers of methyl methacrylate and methacrylic acid are being used to fabricate novel bioreceptor platforms. researchgate.net The surface carboxyl groups on these platforms can be used for the immobilization of capture antibodies in enzyme-linked immunosorbent assays (ELISA), providing a sensitive and selective method for virus detection. researchgate.net

Q & A

Q. How can researchers verify the structural composition of amino methacrylate copolymer?

Methodological Answer:

  • Film Formation Test : Dissolve the copolymer in a solvent (e.g., acetone) and cast it on a glass plate. A clear, colorless film after solvent evaporation confirms polymer integrity .
  • Chromatographic Identification : Use reverse-phase HPLC with a C18 column (L1 packing) and a methanol/phosphate buffer (pH 2.0) mobile phase. Compare retention times of monomers (e.g., butyl methacrylate, methyl methacrylate) in test vs. standard solutions .
  • Titrimetric Assay : Dissolve the copolymer in glacial acetic acid and titrate with 0.1 N perchloric acid. The dimethylaminoethyl group content (20.8–25.5%) is calculated from the titration curve .

Q. What analytical methods quantify residual monomers in this compound batches?

Methodological Answer:

  • HPLC with UV Detection :
    • Mobile Phase : Methanol/pH 2.0 phosphate buffer (55:45) for butyl/methyl methacrylate analysis; tetrahydrofuran/potassium phosphate buffer (75:25) for dimethylaminoethyl methacrylate .
    • Column : 4.6 mm × 12 cm packed with L1 (C18).
    • Detection : 205 nm for tertiary amines, 210 nm for methacrylates.
    • Limits : Residual monomers must not exceed 0.1% (w/w) .

Q. What are the solubility characteristics of amino methacrylate copolymers?

Methodological Answer:

  • Primary Solvents : Acetone, isopropyl alcohol, diluted acids (e.g., acetic acid) .
  • Water Solubility : Contradictory reports exist:
    • NF24 states "practically insoluble in water."
    • USP29 notes solubility in water/alcohol mixtures, depending on copolymer composition and protonation of dimethylamino groups .
  • Cloudiness Test : Solutions in water may appear slightly cloudy due to pH-dependent aggregation .

Advanced Research Questions

Q. How can controlled radical polymerization (e.g., RAFT/ATRP) synthesize amino methacrylate copolymers with tailored molecular weights?

Methodological Answer:

  • RAFT Polymerization : Use a chain transfer agent (e.g., CPAD) and initiator (AIBN) in 1,4-dioxane. Adjust monomer feed ratios (e.g., DMAEMA:butyl methacrylate:methyl methacrylate) to control composition .
  • ATRP Grafting : Functionalize nanoparticles (e.g., Fe₃O₄) with initiator sites. Grow PDMAEMA-b-PGMA blocks via copper-catalyzed polymerization for pH-responsive surfaces .
  • Characterization : GPC for molecular weight distribution (Đ < 1.3), NMR for monomer incorporation .

Q. How to design pH-responsive amino methacrylate copolymers for drug delivery?

Methodological Answer:

  • Copolymer Selection : Incorporate dimethylaminoethyl methacrylate (DMAEMA) blocks (pKa ~6.2) for protonation-dependent swelling .
  • Crosslinking : Use EGDMA (0.5–2 mol%) during RAFT polymerization to form hydrogels.
  • Drug Loading : Load doxorubicin via hydrophobic interactions at neutral pH; release triggered by acidic environments (e.g., tumor sites) .

Q. What techniques characterize self-assembly behavior of amino methacrylate copolymers in aqueous solutions?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter (10–200 nm) and critical micelle concentration (CMC) .
  • Transmission Electron Microscopy (TEM) : Visualize micelle/reverse micelle morphologies. For example, PDMAEMA-PCL-PDMAEMA triblock copolymers form spherical micelles at pH < 6.2 .
  • Fluorescence Spectroscopy : Use pyrene as a probe to determine CMC shifts with pH/temperature .

Q. How to functionalize amino methacrylate copolymers for protein-resistant coatings?

Methodological Answer:

  • Surface Grafting : Synthesize poly(PEGMA-ran-AEMA) via ATRP. PEGMA300 provides anti-fouling properties; AEMA enables covalent bonding to polydopamine-coated substrates .
  • Schiff Base Formation : React free amino groups with PDA under oxidative conditions. Optimize PEGMA:AEMA feed ratio (e.g., 4:1) to balance adhesion and protein resistance .

Q. How to evaluate copolymer-polyelectrolyte interactions in multilayer films?

Methodological Answer:

  • Quartz Crystal Microbalance (QCM-D) : Monitor mass adsorption (ng/cm²) and viscoelastic properties during layer-by-layer assembly (e.g., PDMAEMA-PSS systems) .
  • Ellipsometry : Measure film thickness and water content (e.g., 30–60% hydration in PDMAEMA-PCL-PDMAEMA films) .
  • Charge Compensation Analysis : Distinguish intrinsic (counterion exchange) vs. extrinsic (polyelectrolyte entrapment) mechanisms based on adsorption kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.